(2S)-1-(2-methoxyphenyl)propan-2-ol
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Overview
Description
(2S)-1-(2-methoxyphenyl)propan-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of (2S)-1-(2-methoxyphenyl)propan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2S)-1-(2-methoxyphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield (2S)-1-(2-methoxyphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: (2S)-1-(2-methoxyphenyl)propan-2-one.
Reduction: (2S)-1-(2-methoxyphenyl)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-(2-methoxyphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes, influencing their activity. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2-fluorophenyl)propan-2-ol: Similar structure but with a fluorine atom instead of a methoxy group.
(2S)-1-(2-chlorophenyl)propan-2-ol: Contains a chlorine atom in place of the methoxy group.
(2S)-1-(2-bromophenyl)propan-2-ol: Features a bromine atom instead of the methoxy group.
Uniqueness
(2S)-1-(2-methoxyphenyl)propan-2-ol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2S)-1-(2-methoxyphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVATSABYKBNCG-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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